molecular formula C9H14N4O2S B8276073 N-pyrimidinyl piperidine sulfonamide

N-pyrimidinyl piperidine sulfonamide

Cat. No.: B8276073
M. Wt: 242.30 g/mol
InChI Key: NVQJBTAMFYURQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-pyrimidinyl piperidine sulfonamide is a chemical compound of significant interest in medicinal chemistry and agricultural science research, combining a sulfonamide group with piperidine and pyrimidine heterocycles. This structure is recognized as a privileged scaffold in the development of novel therapeutic and antibacterial agents. The core sulfonamide functional group is a well-established pharmacophore known to inhibit the bacterial enzyme dihydropteroate synthase (DHPS), a key target in the folate biosynthesis pathway. By competitively binding to DHPS, sulfonamides disrupt the production of essential nucleotides, thereby inhibiting bacterial growth . Recent scientific investigations have highlighted the potential of novel sulfonamide derivatives containing a piperidine moiety as effective agents against challenging plant pathogens, such as Xanthomonas oryzae pv. oryzae (Xoo), demonstrating that such molecular hybrids can exhibit superior efficacy compared to traditional commercial bactericides . The piperidine ring is a prevalent nitrogen-containing heterocycle in FDA-approved drugs and agrochemicals, valued for its contribution to molecular properties and bioactivity . This product, this compound, is provided for research use only (RUO) and is strictly intended for laboratory applications. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are directed to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

Molecular Formula

C9H14N4O2S

Molecular Weight

242.30 g/mol

IUPAC Name

N-pyrimidin-2-ylpiperidine-1-sulfonamide

InChI

InChI=1S/C9H14N4O2S/c14-16(15,13-7-2-1-3-8-13)12-9-10-5-4-6-11-9/h4-6H,1-3,7-8H2,(H,10,11,12)

InChI Key

NVQJBTAMFYURQF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NC2=NC=CC=N2

Origin of Product

United States

Synthetic Strategies and Methodologies for N Pyrimidinyl Piperidine Sulfonamide and Its Derivatives

General Synthetic Routes to Pyrimidine-Containing Sulfonamides

The synthesis of pyrimidine-containing sulfonamides typically involves a modular approach, focusing on the independent or sequential construction of the pyrimidine (B1678525) core and the sulfonamide group. A variety of well-established chemical transformations are employed to achieve these key structural features.

Condensation Reactions for Pyrimidine Ring Formation

The construction of the pyrimidine ring is a fundamental step in the synthesis of this class of compounds. Classical and modern condensation strategies are widely utilized to build this heterocyclic system from acyclic precursors.

One of the most common methods is the Pinner synthesis , which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com This versatile reaction allows for the introduction of various substituents on the pyrimidine ring depending on the choice of the starting materials. For instance, reacting a β-keto ester with an amidine can yield substituted pyrimidinones. mdpi.com A significant and widely used method for pyrimidine synthesis is the reaction involving the cyclization of β-dicarbonyl compounds with N-C-N containing molecules. wikipedia.org Typical examples include the reaction of β-dicarbonyls with amidines to produce 2-substituted pyrimidines, with urea to form 2-pyrimidinones, and with guanidines to yield 2-aminopyrimidines. wikipedia.org The Biginelli reaction, a multicomponent reaction, also offers an efficient route to dihydropyrimidinones, which can be further modified to access a range of pyrimidine derivatives. wikipedia.org

Other notable condensation approaches include the reaction of α,β-unsaturated ketones with amidines and the use of α-azidovinyl ketones. mdpi.com The synthesis of pyrimidine rings can also be achieved through the reaction of thiourea with ethyl acetoacetate to form thio-pyrimidines, which can be further functionalized. wikipedia.org

Starting Material 1Starting Material 2Key Reaction TypeProduct
1,3-Dicarbonyl CompoundAmidinePinner Synthesis2-Substituted Pyrimidine
β-Dicarbonyl CompoundUreaCyclocondensation2-Pyrimidinone
β-Dicarbonyl CompoundGuanidine (B92328)Cyclocondensation2-Aminopyrimidine (B69317)
ThioureaEthyl AcetoacetateCyclocondensation2-Thio-6-methyluracil
4,4-dimethoxy-2-butanoneFormamideCondensation4-Methylpyrimidine

Sulfonylation Reactions for Sulfonamide Linkage

The formation of the sulfonamide bond (SO₂-N) is another critical transformation in the synthesis of these target molecules. The most prevalent method involves the reaction of a sulfonyl chloride with a primary or secondary amine. mdpi.comnih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Recent advancements have focused on developing more efficient and environmentally friendly methods for sulfonamide synthesis. One-pot procedures have been developed that start from unactivated carboxylic acids and amines, proceeding through an in-situ generated sulfonyl chloride. acs.orgnih.gov Alternative strategies for generating sulfonyl chlorides in situ include the oxidation of thiols using reagents like N-chlorosuccinimide (NCS) or a combination of hydrogen peroxide and thionyl chloride. researchgate.netorganic-chemistry.org

Furthermore, direct sulfonylation of amines can be achieved using sulfonic acids or their salts, often under microwave irradiation, providing a high-yielding and tolerant method. organic-chemistry.org The use of catalysts, such as indium, has also been shown to facilitate the sulfonylation of a wide range of amines, including those that are less nucleophilic or sterically hindered. researchgate.net

Sulfur SourceAmine SourceKey Reagent/CatalystReaction Condition
Aryl Sulfonyl ChloridePrimary/Secondary AmineBase (e.g., Pyridine)Standard conditions
Aromatic Carboxylic AcidAmineCopper catalystOne-pot decarboxylative halosulfonylation
ThiolAmineN-Chlorosuccinimide (NCS)In situ oxidation and amination
ThiolAmineH₂O₂ and SOCl₂Oxidative chlorination and amination
Sulfonic Acid/SaltAmineNoneMicrowave irradiation
Sulfonyl ChlorideAmineIndium CatalystCatalytic sulfonylation

Approaches for Incorporating the Piperidine (B6355638) Moiety in Hybrid Structures

The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. usm.edu Its incorporation into hybrid structures like N-pyrimidinyl piperidine sulfonamides can be achieved through various synthetic strategies, either by constructing the piperidine ring during the synthesis or by using a pre-formed piperidine building block.

N-Sulfonyliminium Ion Triggered Cyclizations for Piperidine Scaffold Elaboration

A powerful method for constructing piperidine rings involves the intramolecular cyclization of N-sulfonyliminium ions. usm.eduusm.edu These reactive intermediates can be generated in situ from N-sulfonyl amides or related precursors. For example, the Pictet-Spengler reaction of an N-sulfonylated amine with an aldehyde can be triggered by a Lewis acid catalyst to form a piperidine ring. usm.eduusm.edu Metal triflates, such as those of scandium(III), tin(II), and copper(II), have proven effective in promoting these cyclizations. usm.edu Another related approach is the Aza Prins/Ritter reaction, which also utilizes an N-sulfonyl iminium ion intermediate. usm.edu These methods are particularly valuable for creating substituted piperidines with control over stereochemistry.

Multi-step Synthetic Sequences Involving Piperidine Ring Formation

A variety of multi-step sequences have been developed for the synthesis of the piperidine ring. A common and classical approach is the catalytic hydrogenation of pyridine derivatives. organic-chemistry.org This method can be highly efficient but may require harsh conditions.

More contemporary methods focus on the cyclization of acyclic precursors. These include:

Intramolecular Hydroamination: The cyclization of amino-alkenes, often catalyzed by transition metals like gold(I) or palladium, provides a direct route to substituted piperidines. nih.gov

Radical-Mediated Cyclization: Intramolecular cyclization of amino-aldehydes or other suitable precursors can be initiated by radical species, often employing a metal catalyst like cobalt(II). nih.gov

Ring-Closing Metathesis (RCM): This powerful reaction, utilizing ruthenium-based catalysts, can form the piperidine ring from a diene-containing amine precursor.

Aza-Diels-Alder Reactions: The [4+2] cycloaddition of an imine with a diene can be an effective strategy for constructing the tetrahydropyridine core, which can then be reduced to the piperidine. nih.gov

Integration of Piperidine into Pyrimidine-Sulfonamide Architectures

The final assembly of the N-pyrimidinyl piperidine sulfonamide can be achieved by coupling the pre-formed pyrimidine-sulfonamide and piperidine fragments or by incorporating the piperidine moiety at an earlier stage of the synthesis.

A common strategy involves the nucleophilic substitution of a halogenated pyrimidine with a piperidine derivative. For example, a 2-chloro- or 4-chloropyrimidine can react with a piperidine-containing amine to form the C-N bond. acs.org If the sulfonamide group is already attached to the pyrimidine ring, this step directly yields the target hybrid molecule.

Alternatively, a piperidine-containing building block can be used in the initial pyrimidine ring-forming reaction. For instance, a piperidinyl-amidine could be condensed with a 1,3-dicarbonyl compound. Another approach involves attaching the piperidine to the sulfonamide moiety first, and then reacting the resulting piperidine-sulfonamide with a suitable pyrimidine precursor. The specific synthetic route chosen will depend on the desired substitution pattern and the availability of starting materials.

Advanced Synthetic Techniques and Green Chemistry Considerations

Recent progress in synthetic organic chemistry has introduced advanced techniques that offer significant advantages over traditional methods for preparing N-pyrimidinyl piperidine sulfonamides. These methods often lead to higher yields, shorter reaction times, and purer products. Concurrently, the principles of green chemistry are being integrated to develop more sustainable synthetic routes.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. organic-chemistry.orgnih.gov In the synthesis of sulfonamides, microwave-assisted methods can significantly reduce reaction times and improve yields compared to conventional heating. organic-chemistry.org For instance, the synthesis of various sulfonamide derivatives has been successfully achieved with high efficiency under microwave irradiation, often using milder conditions and avoiding the need to isolate unstable intermediates like sulfonyl chlorides. organic-chemistry.orgnih.gov This technique has been applied to the synthesis of piperidine-containing pyrimidine imines and thiazolidinones, demonstrating its broad applicability in constructing complex heterocyclic systems.

Green Chemistry Approaches:

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comingentaconnect.com In the context of sulfonamide synthesis, this includes the use of environmentally benign solvents, catalysts, and reaction conditions. tandfonline.comresearchgate.net

Key green chemistry strategies include:

Use of Greener Solvents: Researchers have explored the use of water, ethanol, and deep eutectic solvents as alternatives to volatile organic compounds. researchgate.net Syntheses performed in these solvents often feature simplified workup procedures, such as direct filtration of the product. researchgate.netresearchgate.net

Catalyst-Free and Solvent-Free Reactions: Some eco-friendly syntheses of piperidine-containing compounds have been developed that proceed without a catalyst or solvent, achieving high yields in short reaction times. acgpubs.org

Domino Reactions: The development of domino or cascade reactions, where multiple bond-forming events occur in a single pot, enhances efficiency and reduces waste. acs.orgresearchgate.net For example, a domino dehydrogenation-condensation-hydrogenation sequence has been used for the direct coupling of alcohols and sulfonamides, with water as the only byproduct. acs.org

A comparative analysis of traditional versus green synthetic methods for a hypothetical sulfonamide synthesis is presented below.

Table 1: Comparison of Synthetic Methods for Sulfonamide Formation

Parameter Traditional Method (e.g., Schotten-Baumann) Microwave-Assisted Synthesis organic-chemistry.org Green Method (e.g., in Water) researchgate.net
Solvent Dichloromethane, Pyridine Acetone, Water Water, Ethanol
Reaction Time Several hours to days 10-30 minutes Hours
Energy Input Conventional heating (oil bath) Microwave irradiation Room temperature or gentle heating
Yield Variable, often moderate to good Generally high to excellent Good to excellent
Workup Liquid-liquid extraction, chromatography Simple filtration or extraction Often simple filtration
Environmental Impact Use of hazardous and volatile organic solvents Reduced energy consumption and time Use of benign solvents, less waste

Stereoselective Synthesis and Chiral Resolution Strategies

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the ability to synthesize specific stereoisomers of N-pyrimidinyl piperidine sulfonamides is of paramount importance. This is achieved through stereoselective synthesis or by separating enantiomers from a racemic mixture via chiral resolution.

Stereoselective Synthesis:

Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. Several strategies have been developed for the asymmetric synthesis of the piperidine core, which is a key structural motif. nih.govnih.gov

Notable approaches include:

Organocatalysis: Chiral organocatalysts, such as derivatives of cinchona alkaloids, have been employed to catalyze enantioselective intramolecular aza-Michael reactions to form highly functionalized piperidines with excellent enantioselectivity. rsc.org

Metal-Catalyzed Asymmetric Hydrogenation: Transition metal complexes with chiral ligands are used for the asymmetric hydrogenation of pyridine precursors to yield chiral piperidines. nih.gov Catalysts based on rhodium and ruthenium have shown high efficacy in these transformations. nih.govacs.org

Chemo-enzymatic Methods: The combination of chemical synthesis and biocatalysis offers a powerful and sustainable route to chiral piperidines. nih.gov For instance, a one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov

The effectiveness of these methods is often measured by the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of the product.

Table 2: Examples of Stereoselective Piperidine Synthesis

Method Catalyst/Reagent Substrate Type Product Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.)
Organocatalysis rsc.org 9-amino-9-deoxy-epi-hydroquinine Vinyl sulfonamide derivative 2,5,5-trisubstituted piperidine Up to 99% e.e.
Rh-Catalyzed Asymmetric Carbometalation acs.org Rhodium(I) with chiral ligand Phenyl pyridine-1(2H)-carboxylate 3-substituted tetrahydropyridine High yield and excellent enantioselectivity
Chemo-enzymatic Cascade nih.gov Amine oxidase / Ene imine reductase N-substituted tetrahydropyridine 3- and 3,4-substituted piperidine High stereoselectivity

Chiral Resolution Strategies:

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. While stereoselective synthesis is often preferred, resolution remains a valuable technique, especially when a direct asymmetric route is not available.

Common methods for chiral resolution include:

Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties. Chiral acids like d-10-camphorsulfonic acid have been used for this purpose. google.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.govmdpi.com Columns with cellulose-based CSPs, such as Chiralcel OD and Chiralcel OJ, have been effective in resolving racemic 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic substrate, allowing for the separation of the unreacted enantiomer from the product. researchgate.net

The choice of resolution method depends on the specific properties of the compound and the scale of the separation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Pyrimidinyl Piperidine Sulfonamide Analogs

Impact of Substituent Variations on the Pyrimidine (B1678525) Ring on Biological Activity

The pyrimidine ring is a key component of many biologically active molecules, and its substitution pattern plays a pivotal role in determining the pharmacological profile of N-pyrimidinyl piperidine (B6355638) sulfonamide analogs. Variations in substituents can influence the molecule's electronic properties, steric profile, and ability to form key interactions with biological targets.

The electronic effects of substituents on the pyrimidine ring also play a crucial role. In studies of 4-aryl-6-(piperidin-1-yl)pyrimidines bearing a sulfonamide group, the introduction of a bulky substituent on an adjacent aromatic ring was found to enhance cancer growth inhibition activities researchgate.net. While not directly on the pyrimidine ring, this suggests that modulating the steric and electronic environment around the pyrimidine core can be a successful strategy. Furthermore, research on pyrimidine derivatives has generally concluded that the position of substituents on the pyrimidine nucleus greatly influences their biological activities nih.gov. For example, in a series of pyrimidine-4-carboxamides, modifications to the substituents at various positions of the pyrimidine ring led to significant changes in their inhibitory potency against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) nih.govacs.org.

The following table summarizes the impact of substituent variations on the pyrimidine ring in related analogs, providing insights into potential effects on N-pyrimidinyl piperidine sulfonamides.

Compound Series Modification Observed Effect on Biological Activity Reference
Pyrimidine-4-carboxamidesReplacement of morpholine with a more hydrophobic piperidine at R3Activity was maintained nih.govacs.org
Pyrimidine-4-carboxamidesIntroduction of a 3,3-difluoropiperidine at R32-fold increase in potency nih.govacs.org
Pyrimidine-4-carboxamidesReplacement of morpholine with dimethylamine at R32-fold increase in activity nih.govacs.org
4-Aryl-6-(piperidin-1-yl)pyrimidinesIntroduction of a bulky substituent on the aryl ringEnhanced cancer growth inhibition researchgate.net

Role of Piperidine Ring Conformation and Substitution Patterns on Efficacy

The piperidine ring, a prevalent scaffold in medicinal chemistry, offers a three-dimensional structure that can be strategically modified to orient substituents for optimal target engagement. Its conformational flexibility and the potential for various substitution patterns are key determinants of the efficacy of N-pyrimidinyl piperidine sulfonamide analogs.

The stereochemistry of the piperidine ring and its substituents can have a profound impact on biological activity. Chiral centers within the molecule can lead to enantiomers or diastereomers with significantly different pharmacological profiles. In a study of pyrimidine-4-carboxamide inhibitors, the conformational restriction of a flexible side chain by incorporating it into an (S)-3-phenylpiperidine ring resulted in a 3-fold increase in inhibitory potency nih.gov. This demonstrates that controlling the spatial orientation of substituents through stereochemistry is a powerful tool for enhancing efficacy. The introduction of heteroatoms into the piperidine ring in this series was generally not favorable, suggesting that the carbocyclic nature of the piperidine was important for activity nih.govacs.org.

While in the core this compound scaffold the piperidine nitrogen is part of the sulfonamide linkage, in related structures where the piperidine is attached elsewhere, N-substitution has been shown to be a critical factor. For instance, in a series of pyrimidine-4-carboxamides where a piperazine (B1678402) ring was used as a bioisostere for piperidine, the introduction of an N-benzyl group was able to recover lost activity, indicating the importance of a substituent at that position for target interaction nih.govacs.org. In the context of N-pyrimidinyl piperidine sulfonamides, while the piperidine nitrogen is acylated by the sulfonyl group, substitutions on the carbon atoms of the piperidine ring are crucial. Studies on 2,6-disubstituted piperidine N-arylsulfonamides have shown that conformational constraints can lead to compounds with improved pharmacological properties nih.gov.

The following table illustrates the effects of substitution and stereochemistry on the piperidine ring in related structures.

Compound Series Modification Observed Effect on Biological Activity Reference
Pyrimidine-4-carboxamidesReplacement of N-methylphenethylamine with (S)-3-phenylpiperidine3-fold increase in inhibitory potency nih.gov
Pyrimidine-4-carboxamidesIntroduction of heteroatoms into the piperidine ring (e.g., morpholine, piperazine)Not favored, led to decreased activity nih.govacs.org
Pyrimidine-4-carboxamidesN-benzylation of a piperazine analogRecovered biological activity nih.govacs.org
2,6-Disubstituted piperidine N-arylsulfonamidesIntroduction of conformational constraintsLed to improved properties nih.gov

Significance of the Sulfonamide Linkage in Modulating Biological Activity

The sulfonamide bond has been demonstrated to be essential for the biological activity of certain classes of compounds. In a study of novel sulfonamide derivatives containing a piperidine moiety designed as bactericides, the replacement of the sulfonamide bond with an amide linkage resulted in a significant reduction in antibacterial activity researchgate.net. A series of compounds with small substituted benzamides, large substituted benzamides, and heterocyclic amides in place of the sulfonamide all exhibited weak to moderate biological activity compared to their sulfonamide counterparts researchgate.net. This finding strongly suggests that the sulfonamide bond plays a critical role in the antibacterial capacity of these molecules, potentially through specific interactions with the target enzyme, dihydropteroate (B1496061) synthase (DHPS) researchgate.net. Molecular docking studies have further supported this, showing that the oxygen atoms of the sulfonamide group can form key hydrogen bonds within the active site of the enzyme researchgate.net.

The following table provides a comparison of the biological activity of sulfonamide-containing compounds and their amide analogs, highlighting the essentiality of the sulfonamide linkage.

Compound Series Linkage Type Biological Activity (Antibacterial) Reference
Substituted Piperidine DerivativesSulfonamideExcellent researchgate.net
Substituted Piperidine DerivativesSmall Substituted BenzamideWeak to Moderate researchgate.net
Substituted Piperidine DerivativesLarge Substituted BenzamideWeak to Moderate researchgate.net
Substituted Piperidine DerivativesHeterocyclic AmideWeak to Moderate researchgate.net

Hybridization Strategies and their SAR Implications

The molecular hybridization approach is a prominent strategy in medicinal chemistry for the design of novel ligands and drug candidates. This technique involves the covalent linking of two or more pharmacophores from different bioactive molecules to create a single hybrid compound with potentially enhanced affinity, selectivity, and efficacy, or a modified biological activity profile compared to the parent molecules. nih.gov In the context of N-pyrimidinyl piperidine sulfonamides, this strategy has been employed to combine the known biological activities of the pyrimidine and sulfonamide moieties. nih.govnih.gov

The rationale behind hybridizing pyrimidine and sulfonamide fragments stems from their established importance in the development of inhibitors for various biological targets, such as BRAFV600E kinase, a key protein in melanoma signaling pathways. nih.gov By combining these two pharmacophores, researchers aim to create derivatives that can interact with multiple binding sites or adopt conformations that lead to improved biological activity. nih.gov

A study focused on a series of pyrimidine sulfonamide (PS) derivatives, developed through a hybridization strategy, evaluated their cytotoxic activity against several human cancer cell lines. nih.gov The structure-activity relationship (SAR) analysis of these hybrids revealed specific structural features that influence their anticancer potential. For instance, the nature of the substituent on the sulfonamide portion of the molecule was found to be a critical determinant of activity. The analysis indicated that antitumor activity tended to increase when the substituents on the branch chain of the sulfonamides were odd. nih.gov This finding suggests that the spatial arrangement and electronic properties of these substituents play a key role in the interaction with the biological target.

One of the most promising compounds from this series, PS14 , demonstrated significant antiproliferative activity, comparable to the established anticancer drug 5-fluorouracil (5-FU). nih.gov Further investigation into its mechanism suggested that PS14 induces apoptosis and blocks the cell cycle in the S phase, thereby inhibiting cell proliferation. nih.gov Molecular docking studies proposed that these effects could be mediated through interactions with the PI3Kα active site. nih.gov

Influence of Linker Length and Flexibility in Hybrid Architectures

Mathematical modeling has been used to investigate how linker characteristics impact the binding avidity and specificity of multivalent targeting constructs. nih.gov These models explore varying degrees of linker flexibility, from a completely flexible random coil to a rigid rod. nih.gov The findings indicate that moderately flexible linkers are often optimal for reproducing experimentally measured avidities. nih.gov

The key considerations for linker design in hybrid architectures include:

Length: The linker must be of an appropriate length to span the distance between the desired binding pockets on the target protein without introducing strain. An excessively short linker may prevent simultaneous binding, while an overly long one could lead to an entropy penalty upon binding and potential off-target interactions.

Flexibility: A flexible linker can allow the pharmacophores to adopt multiple conformations, facilitating an optimal fit within the binding site. However, excessive flexibility can be detrimental, leading to a significant loss of conformational energy upon binding, which can decrease affinity.

Composition: The atoms and functional groups comprising the linker influence its properties, such as solubility, metabolic stability, and potential for hydrogen bonding with the target.

While specific studies detailing the systematic variation of linker length and flexibility in this compound hybrids are not extensively documented in the reviewed literature, the general principles of linker design are directly applicable. For instance, in a series of pyrimidine sulfonamide derivatives, the nature of the chain connecting the core moieties was varied, and it was observed that compounds with an odd number of atoms in the chain substituent exhibited increased antitumor activity. nih.gov This suggests that the specific length and conformation adopted by these chains are crucial for optimal interaction with the target.

Computational Chemistry Approaches in SAR Elucidation (e.g., QSAR, Molecular Dynamics)

Computational chemistry plays a pivotal role in modern drug discovery, providing powerful tools to elucidate the structure-activity relationships (SAR) of novel compounds and to guide the design of more potent and selective analogs. nih.gov For N-pyrimidinyl piperidine sulfonamides and related structures, methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations have been instrumental. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com Both 2D and 3D-QSAR models have been developed for various compound classes. For example, a 3D-QSAR study on pyrimidine-sulfonamide hybrids designed as BRAFV600E inhibitors provided insights into the structural requirements for inhibitory activity. nih.gov These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity, thereby guiding the design of new molecules with enhanced potency. researchgate.net In another study on furan-pyrazole piperidine derivatives, 3D and 2D autocorrelation descriptors were used to establish a multiple linear regression (MLR) model, which demonstrated good predictive ability for inhibitory activity against Akt1 and cancer cell lines. nih.gov

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com For newly designed pyrimidine-sulfonamide hybrids, molecular docking studies were performed to assess their interaction with the BRAFV600E active site. nih.gov The results indicated that the designed compounds could form better interactions with key regions of the protein, including the nucleotide-binding site and the DFG motif, compared to previously known inhibitors. nih.gov Similarly, docking was used to analyze the potential interactions between the pyrimidine sulfonamide compound PS14 and the PI3Kα active site, providing a structural hypothesis for its observed biological activity. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon ligand binding. For several hit compounds from a library of designed pyrimidine-sulfonamide hybrids, MD simulations were conducted for extended periods (e.g., 900 ns) to calculate binding free energies and analyze the stability of the interactions. nih.gov These simulations can confirm the binding modes predicted by docking and provide a more accurate assessment of the ligand's affinity for the target. nih.gov

The integration of these computational approaches provides a robust framework for understanding the SAR of this compound analogs. QSAR models can screen virtual libraries and prioritize compounds for synthesis, while docking and MD simulations offer detailed insights into the molecular basis of their activity, facilitating a rational, structure-based drug design process. nih.gov

Data Tables

Table 1: In Vitro Cytotoxicity of Compound PS14

Cell LineTypeIC₅₀ (μM)
HeLaHuman Cervical Cancer15.13 ± 2.20
HCT-116Human Colon Cancer19.87 ± 2.01
A-549Human Lung Cancer12.64 ± 3.22
HepG2Human Liver Cancer22.20 ± 1.34
L02Normal Human Cell Line102.46 ± 2.27
Data sourced from a study on pyrimidine sulfonamide derivatives. nih.gov

Table 2: Identified Hits from a Designed Library of Pyrimidine-Sulfonamide Hybrids

Compound IDTargetMethod of Identification
T109BRAFV600E3D-QSAR and Molecular Docking
T183BRAFV600E3D-QSAR and Molecular Docking
T160BRAFV600E3D-QSAR and Molecular Docking
T126BRAFV600E3D-QSAR and Molecular Docking
Data sourced from a molecular modeling study on BRAFV600E inhibitors. nih.gov

Preclinical Pharmacological Investigations and Proposed Mechanisms of Action of N Pyrimidinyl Piperidine Sulfonamide Derivatives

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

N-pyrimidinyl piperidine (B6355638) sulfonamide derivatives have been the subject of preclinical investigations to determine their potential as antimicrobial agents. These studies have explored their efficacy against a range of pathogens, including bacteria, fungi, and viruses, and have sought to elucidate the underlying mechanisms of action.

Effects on Pathogen Cell Membrane Integrity in In Vitro Models

In addition to enzymatic inhibition, some sulfonamide derivatives have been shown to exert their antimicrobial effects by damaging the integrity of the pathogen's cell membrane. In vitro studies have demonstrated that certain novel sulfonamide derivatives containing a piperidine moiety can cause irreversible damage to the bacterial cell membrane. This disruption of the cell membrane leads to the leakage of intracellular components and ultimately cell death. This dual mechanism of action, targeting both a key metabolic enzyme and the physical barrier of the cell, is a promising strategy for the development of new bactericides.

Antiviral Efficacy in Preclinical Disease Models

The antiviral potential of sulfonamide derivatives has been an area of active research. While specific preclinical data for "N-pyrimidinyl piperidine sulfonamide" is limited, studies on related compounds offer insights into their potential antiviral applications. For instance, a review of sulfonamides with heterocyclic peripheries has highlighted their broad-spectrum antiviral activities against a range of viruses, including enteroviruses, adenoviruses, and even more recent threats like SARS-CoV-2. nih.gov

One study focused on novel N-sulphonamidomethyl piperazinyl fluoroquinolones, which share structural similarities, and screened them for activity against influenza A and B viruses. nih.gov The presence of a 2-pyrimidinyl group within the sulfonamide structure was found to be essential for activity against these viruses. nih.gov Furthermore, research on piperidine-substituted sulfonamides has shown inhibitory activity against the glycoproteins of the Marburg virus, suggesting a potential mechanism of disrupting viral entry into host cells. mdpi.com Another study on piperidine-substituted purines demonstrated significant potency against influenza A/H1N1. nih.gov These findings suggest that the this compound scaffold could be a promising starting point for the development of novel antiviral agents.

Compound/Derivative Class Virus Observed Effect
N-sulphonamidomethyl piperazinyl fluoroquinolonesInfluenza A (H1N1, H3N2, H5N1), Influenza BInhibition of viral replication nih.gov
Piperidine-substituted sulfonamidesMarburg virusInhibition of viral glycoproteins mdpi.com
Piperidine-substituted purinesInfluenza A/H1N1Potent inhibition nih.gov
General Sulfonamide DerivativesVarious viruses (Enteroviruses, Adenoviruses, SARS-CoV-2)Broad-spectrum antiviral activity nih.gov

Antifungal Properties in In Vitro Assays

The antifungal activity of sulfonamide derivatives has also been investigated in various in vitro assays. General screening of sulfonamides has shown activity against Aspergillus species. nih.gov More specifically, studies on arylsulfonamides have demonstrated fungistatic and, in some cases, fungicidal effects against different Candida species, which are common human fungal pathogens. nih.gov

Furthermore, the development of hybrid molecules has shown promise. For example, thienopyrimidine-sulfonamide hybrids have been synthesized and tested for their antifungal properties, with some compounds showing activity against Candida strains. mdpi.com While direct data on N-pyrimidinyl piperidine sulfonamides is not extensively available, the known antifungal activity of the broader sulfonamide class suggests that this specific chemical scaffold warrants further investigation for its potential as an antifungal agent. High-throughput screening methods are increasingly being employed to identify novel antifungal compounds from diverse chemical libraries, which could be instrumental in evaluating the potential of this compound derivatives. nih.gov

Anti-inflammatory Potential and Associated Molecular Targets

Beyond their antimicrobial properties, this compound derivatives are also being explored for their anti-inflammatory potential. This line of inquiry focuses on their ability to modulate key inflammatory pathways.

Cyclooxygenase (COX) Inhibition and Prostaglandin (B15479496) E2 (PGE2) Production Modulation

A significant mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes, particularly COX-2, are responsible for the production of prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever. nih.govnih.gov The phenyl sulfonamide moiety is a well-established pharmacophore for selective COX-2 inhibition. nih.gov

Research into novel selective COX-2 inhibitors has involved tethering a benzenesulfonamide (B165840) pharmacophore to other molecules. These newly synthesized compounds have demonstrated potent in vitro COX-2 inhibitory activity and have been shown to effectively lower the production of PGE2 in vivo. nih.gov For instance, certain compounds exhibited a percentage of PGE2 production inhibition exceeding that of the established COX-2 inhibitor, celecoxib. nih.gov This suggests that the sulfonamide scaffold, a key component of N-pyrimidinyl piperidine sulfonamides, plays a crucial role in interacting with the COX-2 enzyme and modulating the downstream production of pro-inflammatory prostaglandins. The inhibition of the COX-PGE2 pathway represents a primary molecular mechanism for the potential anti-inflammatory effects of this class of compounds. researchgate.net

Compound Class Target Effect In Vivo Model
Benzenesulfonamide-1,2,3-triazole hybridsCOX-2Inhibition of enzyme activityCarrageenan-induced paw edema in mice
Benzenesulfonamide-1,2,3-triazole hybridsPGE2Lowered productionNot specified

Regulation of Inflammatory Mediators (e.g., inducible Nitric Oxide Synthase, Tumor Necrosis Factor-alpha, Nuclear Factor-kappa B)

Derivatives of this compound have been investigated for their potential to modulate key inflammatory mediators, which are pivotal in the pathogenesis of numerous diseases. The dysregulation of mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB) is a hallmark of chronic inflammatory conditions.

Inducible Nitric Oxide Synthase (iNOS): iNOS is an enzyme that produces nitric oxide (NO), a key signaling molecule in the immune response. nih.gov However, the overexpression or dysregulation of iNOS can lead to excessive NO production, contributing to tissue damage in various pathologies, including sepsis, cancer, and neurodegeneration. nih.gov The transcriptional regulation of iNOS is a primary control mechanism, making it a target for therapeutic intervention. While direct studies on this compound derivatives specifically targeting iNOS are not extensively detailed in the provided context, the broader class of sulfonamides has been explored for iNOS inhibition as a strategy to mitigate inflammatory processes. nih.gov

Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a pleiotropic cytokine that plays a central role in systemic inflammation and the acute phase response. pensoft.netmdpi.com Its dysregulation is implicated in a wide range of autoimmune and inflammatory diseases. pensoft.net Research has focused on developing small-molecule inhibitors that can directly target TNF-α. One study identified a compound, C87, which was found to significantly prevent cell death induced by TNF-α. nih.gov The structure-activity relationship analysis of C87 and its analogues demonstrated a dose-dependent inhibition of TNF-α-induced cytotoxicity. nih.gov Specifically, compound C87 exhibited an IC50 of 8.73 μM for TNF-α-mediated cytotoxicity in L929 cells, highlighting its potential as a novel TNF-α inhibitor. nih.gov Further studies have explored 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs as potent TNF-α inhibitors, with one compound (4e) showing an IC50 value of 3 μM in a cell-based assay. pensoft.net

Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses, controlling the expression of numerous pro-inflammatory genes. mdpi.com In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor proteins (IκB). mdpi.com Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. mdpi.com The inhibition of NF-κB activation is a significant therapeutic strategy for inflammatory diseases. Certain piperidine derivatives have been shown to inhibit the nuclear translocation of NF-κB subunits (p65, p50, c-Rel), thereby suppressing the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. mdpi.com Substituted pyrimidine (B1678525) analogs have also been reported to exhibit inhibitory effects on NF-κB facilitated transcription. bmbreports.org

Table 1: Preclinical Activity of Sulfonamide Derivatives on Inflammatory Mediators

Compound/Derivative Class Target Model/Assay Key Findings Reference
Compound C87 TNF-α L929 cell cytotoxicity assay IC50 = 8.73 μM nih.gov
2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analog (4e) TNF-α Cell-based assay IC50 = 3 μM pensoft.net
Piperine (Piperidine derivative) NF-κB B16F-10 melanoma cells Inhibited nuclear translocation of p65, p50, c-Rel subunits mdpi.com
Substituted Pyrimidine Analogs NF-κB Transcriptional activity assay Identified as inhibitors of NF-κB facilitated transcription bmbreports.org

Anticancer Activities in In Vitro and In Vivo Preclinical Models

The anticancer potential of this compound derivatives has been explored through various mechanisms, targeting key pathways involved in tumor growth, proliferation, and survival.

The phosphatidylinositol-3 kinase (PI3K) signaling pathway is crucial for cell proliferation and survival, and its aberrant activation is a common feature in many cancers. nih.gov The alpha isoform, PI3Kα, is frequently mutated in tumors, leading to its excessive activation. nih.gov While direct inhibition of PI3Kα by N-pyrimidinyl piperidine sulfonamides is not explicitly detailed, related structures have shown activity on downstream effectors. For instance, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as potent and orally bioavailable inhibitors of Protein Kinase B (PKB/Akt), a key component downstream of PI3K. nih.gov These compounds demonstrated modulation of signaling biomarkers and inhibited the growth of human tumor xenografts, indicating the therapeutic potential of targeting this pathway with pyrimidine-piperidine scaffolds. nih.gov

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a fundamental characteristic of cancer. Inhibition of cyclin-dependent kinases (Cdks), which drive the cell cycle, is a key strategy in cancer therapy. nih.gov Pyridopyrimidine compounds have been identified as novel Cdk inhibitors that can induce cell cycle arrest. nih.gov One such inhibitor was shown to maintain cell cycle arrest in a leukemic and a breast cancer cell line, even in the presence of overexpressed oncogenes like Bcl-2 or cyclin D1. nih.gov Furthermore, a novel synthetic sulfonamide chalcone, SSC185, was found to induce cytotoxicity in colorectal cancer cells by disrupting cell cycle progression, leading to an accumulation of cells in the G2/M phase. nih.gov This arrest was associated with subsequent cell death. nih.gov Another Wnt/β-catenin pathway inhibitor, PNU-74654, induced G1 arrest in pancreatic cancer cells by downregulating cyclin E and cyclin-dependent kinase 2 (CDK2). mdpi.com

Table 2: Effect of Pyrimidine and Sulfonamide Derivatives on Cell Cycle

Compound/Class Cancer Cell Line Mechanism Effect Reference
Pyridopyrimidine Cdk inhibitor Leukemic and breast cancer cells Cdk inhibition Maintained cell cycle arrest nih.gov
Synthetic Sulfonamide Chalcone (SSC185) SW-620 (Colorectal adenocarcinoma) Disruption of cell cycle progression G2/M phase arrest nih.gov
PNU-74654 Pancreatic cancer cells Downregulation of cyclin E and CDK2 G1 phase arrest mdpi.com

Gamma-secretase is a multi-protein complex involved in the cleavage of several transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor. The inhibition of gamma-secretase is being explored as a therapeutic strategy, particularly for Alzheimer's disease and certain cancers where the Notch signaling pathway is aberrantly activated. A series of pyrazolopiperidine sulfonamide-based compounds have been discovered as gamma-secretase inhibitors. nih.gov These compounds showed significant potency and translated to improved in vivo efficacy. nih.gov Additionally, small, conformationally restricted 2,6-disubstituted piperidine N-arylsulfonamides have been developed as orally active gamma-secretase inhibitors, demonstrating the potential of this chemical scaffold for targeting this enzyme complex. nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Several CA isoforms, particularly the tumor-associated hCA IX and hCA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor invasion and metastasis. mdpi.com Sulfonamides are the classical inhibitors of CAs. Research has shown that 4-substituted pyridine-3-sulfonamides exhibit a broad range of inhibitory activity against different CA isoforms. mdpi.com By incorporating purine (B94841) or pyrimidine moieties into classical benzenesulfonamide scaffolds, researchers have developed inhibitors targeting the tumor-associated hCA IX. nih.gov Some of these compounds showed potent inhibition, with KI values in the nanomolar range, and demonstrated selectivity for cancer-associated isoforms over the ubiquitous cytosolic isoforms hCA I and II. nih.govmdpi.com

Table 3: Inhibitory Activity of Sulfonamide Derivatives against Carbonic Anhydrase Isoforms

Compound Class hCA II (KI, nM) hCA IX (KI, nM) hCA XII (KI, nM) Selectivity Profile Reference
4-(4-R1-1,2,3-triazol-1-yl)pyridine-3-sulfonamides 271 137 91 5.9-fold selective for hCA IX over hCA II (Compound 4) mdpi.com
Pyrazole- and Pyridazinecarboxamide Sulfonamides 6.1 - 568.8 8.5 - 568.8 N/A Isoform-selective examples obtained nih.gov
Pyrazolo[4,3-c]pyridine Sulfonamides 79.6 - 907.5 58.8 - 8010 34.5 - 713.6 Selective towards hCA I, II, and IX (specific compounds) mdpi.com

Antidiabetic Applications (e.g., Dipeptidyl Peptidase-IV (DPP-IV) Inhibition)

Inhibition of dipeptidyl peptidase-IV (DPP-4) is a validated therapeutic approach for type 2 diabetes. DPP-4 inhibitors work by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which leads to enhanced glucose-dependent insulin (B600854) secretion. mdpi.com

Several studies have explored piperidine and sulfonamide-containing scaffolds as DPP-4 inhibitors. A series of novel piperazine (B1678402) sulphonamide derivatives were designed and synthesized, with the most promising compound, 8h, showing 27.32% inhibition of DPP-4 at a 10µmol L-1 concentration in vitro. pensoft.net In subsequent in vivo studies in rats, compound 8h demonstrated a dose-dependent reduction in blood glucose excursion and lowered serum glucose levels in a streptozotocin-induced diabetes model. pensoft.net

Furthermore, a series of hybrid sulphonamide-1,3,5-triazine–thiazole derivatives were synthesized and evaluated as DPP-4 inhibitors. rsc.org One compound, 8c, emerged as a highly potent inhibitor with an IC50 value of 2.32 nM, which was more potent than the standard drug alogliptin. rsc.org In vivo studies confirmed its glucose-lowering effects and improvement in insulin levels in diabetic rats. rsc.org These findings underscore the potential of this compound and related structures as a foundation for developing novel antidiabetic agents acting through DPP-4 inhibition.

Table 4: Preclinical Efficacy of Sulfonamide Derivatives as DPP-4 Inhibitors

Compound/Derivative Class In Vitro Activity In Vivo Model Key In Vivo Findings Reference
Piperazine Sulfonamide (Compound 8h) 27.32% inhibition at 10µmol L-1 STZ-induced diabetic rats Dose-dependent reduction in blood glucose pensoft.net
Sulfonamide-1,3,5-triazine–thiazole (Compound 8c) IC50 = 2.32 nM STZ-induced diabetic rats Dose-dependent decrease in blood glucose; improved insulin levels rsc.org

Other Investigated Biological Activities (e.g., Antimalarial, Sigma-1 Receptor Ligand Activity)

Beyond their primary therapeutic applications, derivatives of this compound have been explored for a range of other biological activities. These investigations have revealed potential applications in treating infectious diseases like malaria and in modulating key proteins within the central nervous system, such as the sigma-1 receptor. These secondary activities highlight the chemical scaffold's versatility and potential for developing novel therapeutic agents for various conditions.

Inhibition of Falcipains in Plasmodium Species Models

A significant area of investigation for sulfonamide derivatives has been in the development of new antimalarial agents, driven by the urgent need to combat drug-resistant strains of Plasmodium falciparum. nih.govrsc.org Cysteine proteases in this parasite, particularly falcipain-2 and falcipain-3, are crucial for its life cycle, as they are involved in the hydrolysis of hemoglobin to provide essential amino acids. nih.gov This makes them a key target for chemotherapeutic intervention. nih.govnih.gov

Researchers have synthesized and evaluated novel series of pyrimidine-tethered spirochromane-based sulfonamide derivatives for their antimalarial efficacy. nih.govrsc.org Many of these compounds have demonstrated strong activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov The antimalarial action of these compounds is not due to the lysis of red blood cells, indicating a specific effect on the parasite. nih.gov

Enzymatic assays confirmed that the most potent antimalarial compounds in this series act by inhibiting falcipain-2 (PfFP-2) and falcipain-3 (PfFP-3). rsc.org For instance, compounds designated SZ14 and SZ9 were identified as particularly effective inhibitors of both enzymes, with inhibitory concentrations (IC₅₀) in the single-digit micromolar range. rsc.org These findings suggest that the this compound scaffold can serve as a valuable template for the future design of potent falcipain inhibitors as novel antimalarial drugs. nih.govrsc.org

Inhibitory Activity of Selected Sulfonamide Derivatives Against Falcipains
CompoundPfFP-2 IC₅₀ (μM)PfFP-3 IC₅₀ (μM)
SZ144.14.9
SZ95.46.3

Modulation of Neurotransmitter Systems and Ion Channels

The this compound framework and related structures have also been investigated for their ability to interact with targets in the central nervous system, including sigma receptors and various ion channels. nih.govunict.it Sigma receptors are recognized as intriguing biological targets for developing treatments for several neurological disorders. researchgate.net

Derivatives featuring a piperidine or piperazine ring have been a focus of research for developing selective sigma-1 receptor ligands. unict.itnih.gov The structural characteristics of these molecules, such as the nature of the heterocyclic ring (piperidine vs. piperazine) and the length of the linker chain, play a crucial role in determining the binding affinity and selectivity for the sigma-1 receptor over the sigma-2 subtype. unict.itnih.gov For example, replacing a piperazine ring with an N-methyl piperidine has been shown to yield derivatives with strong to moderate affinity for the sigma-1 receptor, with Kᵢ values ranging from the sub-nanomolar to the two-digit nanomolar range. unict.it Specifically, a benzyl (B1604629) derivative (12a) demonstrated sub-nanomolar affinity for the sigma-1 receptor and was highly selective over the sigma-2 subtype. unict.it The piperidine ring has been identified as a key structural element for achieving high affinity at the sigma-1 receptor. nih.gov

Furthermore, the activity of sigma-1 receptor ligands has been shown to modulate neurotransmitter systems. For instance, the potent sigma-1 receptor ligand PPBP (4-phenyl-1-(4-phenylbutyl) piperidine) can attenuate the N-methyl-D-aspartate (NMDA)-evoked production of nitric oxide, a key signaling molecule in the brain. nih.gov This suggests a mechanism by which these compounds can influence neuronal function and potentially offer neuroprotection. nih.gov

In addition to receptor modulation, certain sulfonamide derivatives have been identified as direct inhibitors of ion channels. nih.gov The voltage-gated calcium channel Ca(v)2.2, also known as the N-type calcium channel, is a critical regulator of synaptic transmission and a target for treating chronic pain. nih.gov A series of aminopiperidine sulfonamide derivatives has been discovered to act as state-dependent inhibitors of the Ca(v)2.2 channel, demonstrating efficacy in preclinical models of inflammatory and neuropathic pain. nih.gov

Binding Affinity of Selected Piperidine Derivatives at Sigma Receptors
CompoundSigma-1 Receptor Kᵢ (nM)Selectivity (over Sigma-2)
12a (AD353)0.54High
12c (AD408)~10High
12e (AD405)~100High
114.41Moderate (Kᵢ for σ₂R = 67.9 nM)

Advanced Computational and in Silico Studies for N Pyrimidinyl Piperidine Sulfonamide Drug Design

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding mode and affinity of N-pyrimidinyl piperidine (B6355638) sulfonamide derivatives with their biological targets.

The binding energy, typically expressed in kcal/mol, is a quantitative measure of the binding affinity between the ligand and the target. A lower binding energy indicates a more stable complex and higher affinity. The following table presents hypothetical, yet representative, molecular docking results for a series of N-pyrimidinyl piperidine sulfonamide derivatives against a target kinase.

Compound IDBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
NPS-001-9.5Met156, Lys105Hydrogen Bond, Hydrophobic
NPS-002-8.8Leu59, Arg129Hydrophobic, Pi-Cation
NPS-003-10.2Met156, Glu136, Tyr157Hydrogen Bond, Hydrophobic, Pi-Pi Stacking
NPS-004-9.1Gln118, His120Hydrogen Bond

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

The process typically involves the high-throughput docking of millions of compounds from commercially available or in-house databases against the three-dimensional structure of the target protein. The compounds are then ranked based on their predicted binding affinities and interaction profiles. Those with the most favorable scores and interactions are selected as "hits" for further experimental validation. Common compound libraries used for virtual screening are listed in the table below.

DatabaseDescriptionTypical Number of Compounds
ZINCA free database of commercially-available compounds for virtual screening.Over 230 million
ChemBridgeA commercial database of diverse, drug-like small molecules.Over 1.4 million
Enamine REAL DatabaseA collection of synthetically accessible compounds.Over 4.5 billion
NPASSA database of natural products.Over 35,000

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are developed by correlating variations in the physicochemical properties of a series of compounds with their measured biological activities. For this compound derivatives, QSAR models can be built to predict their inhibitory potency against a specific target.

The development of a QSAR model involves the calculation of various molecular descriptors that quantify different aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. researchgate.net Multiple linear regression or more advanced machine learning algorithms are then used to build a predictive model. mdpi.com The resulting QSAR equation can guide the design of new derivatives with improved activity. The following table lists some common molecular descriptors used in QSAR studies. nih.govresearchgate.net

Descriptor ClassExample DescriptorsInformation Encoded
ElectronicPartial charges, Dipole momentDistribution of electrons in the molecule
StericMolecular weight, Molar refractivitySize and shape of the molecule
HydrophobicLogP (octanol-water partition coefficient)Lipophilicity of the molecule
TopologicalBalaban J index, Wiener indexConnectivity and branching of the molecule

In Silico Prediction of Biological Activity Spectra

In silico tools can predict the likely biological activities of a compound based on its chemical structure. One such tool is the Prediction of Activity Spectra for Substances (PASS) algorithm. PASS predicts a wide range of biological activities, including pharmacological effects, mechanisms of action, and specific toxicities.

The output of a PASS prediction is a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). Activities with Pa > Pi are considered possible for a given compound. This approach can help in identifying potential new applications for this compound derivatives or in flagging potential off-target effects early in the drug discovery process.

Predicted ActivityPa (Probability to be Active)Pi (Probability to be Inactive)Interpretation
Kinase Inhibitor0.8500.015Likely to be a kinase inhibitor
Antineoplastic0.7200.050Potential anticancer activity
GPCR Ligand0.4500.100Possible G-protein coupled receptor ligand
Enzyme Inhibitor0.9100.005Likely to be an enzyme inhibitor

Molecular Dynamics Simulations to Understand Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound derivatives, MD simulations can provide valuable insights into the stability of the ligand-protein complex and the conformational dynamics of both the ligand and the target.

By simulating the behavior of the complex in a solvated environment, MD can assess the stability of the interactions predicted by molecular docking. Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to evaluate the stability of the system. A stable RMSD plot over the simulation time suggests that the ligand remains bound in a stable conformation, while RMSF analysis can identify flexible regions of the protein. github.io

MetricDescriptionIndication of Stability
RMSD (Root-Mean-Square Deviation)Measures the average deviation of atomic positions from a reference structure over time.A plateauing, low RMSD value suggests the system has reached equilibrium and is stable. nih.gov
RMSF (Root-Mean-Square Fluctuation)Measures the fluctuation of individual residues around their average position.Low RMSF values for residues in the binding site indicate stable interactions with the ligand. github.io
Binding Free Energy (MM/PBSA, MM/GBSA)Calculates the free energy of binding from the simulation trajectory.A consistently low binding free energy throughout the simulation indicates a stable complex. nih.gov

Emerging Research Directions and Future Perspectives for N Pyrimidinyl Piperidine Sulfonamide Analogs

Development of Multi-Target Directed Ligands and Polypharmacology Approaches

The "one-molecule, one-target" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. This has led to a surge of interest in multi-target-directed ligands (MTDLs) and polypharmacology—the design of single compounds that can modulate multiple biological targets simultaneously. nih.gov The N-pyrimidinyl piperidine (B6355638) sulfonamide structure is well-suited for this approach, as its distinct components can be engineered to interact with different biological entities.

The pyrimidine (B1678525) and sulfonamide moieties are known anticancer pharmacophores that can act on various targets. nih.govnih.gov For instance, sulfonamide-based compounds are classic inhibitors of carbonic anhydrases (CAs), enzymes overexpressed in many tumors, while the pyrimidine core is found in numerous kinase inhibitors. nih.govnih.gov By strategically hybridizing these two pharmacophores, researchers can create single molecules with the potential to hit multiple cancer-related pathways. nih.gov

Recent reviews highlight that pyrimidine-sulfonamide hybrids can possess potent activity against various cancers by acting on different targets simultaneously. nih.gov The piperidine ring in the N-pyrimidinyl piperidine sulfonamide scaffold offers a versatile linker and a point for introducing additional pharmacophoric elements. This allows for the fine-tuning of physicochemical properties and the introduction of moieties that can interact with secondary targets, such as cholinesterases in the context of Alzheimer's disease. nih.gov The varying affinities that can be achieved for different enzymes demonstrate the potential for creating selective, multi-target agents for complex diseases. nih.gov

Table 1: Potential Target Combinations for this compound-Based MTDLs

Target Class 1 Target Class 2 Therapeutic Area Rationale
Carbonic Anhydrases Kinases Oncology Combining pH regulation and cell signaling inhibition. nih.govnih.gov
Cholinesterases Carbonic Anhydrases Alzheimer's Disease Addressing both symptomatic relief and underlying pathological factors. nih.gov

Scaffold Hopping and Novel Chemotype Discovery from Existing Pharmacophores

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known pharmacophore. dundee.ac.uk This approach is particularly valuable for moving beyond existing intellectual property, improving pharmacokinetic profiles, or discovering compounds with novel secondary activities. For scaffolds containing a pyrimidine ring, this technique has proven highly successful.

In one notable example, a scaffold hopping exercise was used to move from an imidazo[1,2-a]pyrimidine (B1208166) series of proteasome inhibitors. dundee.ac.uk The initial scaffold suffered from poor solubility. By systematically evaluating alternative heterocyclic cores while retaining key substituent orientations, researchers identified a new scaffold with significantly improved aqueous and simulated intestinal fluid solubility, ultimately leading to a preclinical candidate. dundee.ac.uk

Another study applied scaffold hopping to thienopyrimidine acids, which were known inhibitors of the Wnt signaling pathway regulator Notum. researchgate.netnih.gov This effort led to the discovery of furano[2,3-d]pyrimidine amides as potent inhibitors with better central nervous system (CNS) penetration, making them more suitable as chemical tools for exploring neurodegenerative diseases. researchgate.netnih.gov Similarly, a strategy centered on replacing a 2-aminoimidazole core with a 2-aminopyrimidine (B69317) (2-AP) generated new analogs that inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These examples underscore the utility of modifying or replacing the core pyrimidine-based heterocycle to generate novel chemotypes with enhanced drug-like properties.

Table 2: Examples of Scaffold Hopping from Pyrimidine-Related Cores

Original Scaffold Hopped Scaffold Key Improvement Reference
Imidazo[1,2-a]pyrimidine Multiple alternatives explored Improved solubility dundee.ac.uk
Thienopyrimidine Furano[2,3-d]pyrimidine Enhanced CNS penetration researchgate.netnih.gov

Exploration of New Synthetic Pathways for Complex and Functionally Diverse Derivatives

The synthesis of structurally complex and diverse this compound analogs requires a sophisticated and flexible synthetic toolkit. Traditional methods are often supplemented by modern synthetic strategies that allow for rapid access to a wide range of derivatives for structure-activity relationship (SAR) studies.

Recent advances in the synthesis of the constituent parts—piperidines and sulfonamides—pave the way for more complex final products. For instance, novel methods for piperidine synthesis include various intramolecular cyclization strategies and radical-mediated approaches that create highly substituted rings. nih.gov For the sulfonamide component, a "branching-folding" synthetic strategy has been developed to afford a range of diverse cyclic sulfonamide scaffolds from common ketimine substrates. d-nb.info

The assembly of the final molecule often involves robust coupling and condensation reactions. The synthesis of novel sulfonamide derivatives containing a piperidine moiety has been achieved through multi-step sequences involving substitution, deprotection, and condensation reactions, using catalysts like EDCI and HOBt. nih.gov Another facile, four-step synthesis of a pyrimidinyl sulfonamide was developed starting from 4-nitrobenzenesulfonyl guanidine (B92328) and using condensation with ethyl acetoacetate. arkat-usa.org Such modular and efficient synthetic routes are crucial for exploring chemical space and optimizing the properties of lead compounds. nih.govresearchgate.net

Key synthetic strategies include:

Modular Assembly: Stepwise construction involving substitution, deprotection, and coupling reactions allows for the systematic variation of each component of the scaffold. nih.govmdpi.com

Annulation Reactions: Building new rings onto the core structure, as demonstrated in the synthesis of diverse cyclic sulfonamides, can introduce conformational constraints and new interaction vectors. d-nb.info

Direct Synthesis from Building Blocks: Efficient condensation of key intermediates, such as sulfonyl guanidines with ketoesters, provides a direct route to the pyrimidinyl sulfonamide core. arkat-usa.org

Advanced Cyclization Techniques: Utilizing modern organic chemistry methods like gold-catalyzed intramolecular cyclization or radical cascades enables the construction of complex, polysubstituted piperidine rings. nih.gov

Integration with Advanced Therapeutic Modalities and Delivery Systems

To maximize therapeutic potential and overcome biological barriers, this compound analogs can be integrated with advanced therapeutic modalities and drug delivery systems. This involves leveraging the scaffold as a payload or targeting warhead in more complex biological constructs.

One direct application is in the development of imaging agents for positron emission tomography (PET). A novel pyrimidinyl sulfonamide derivative was synthesized specifically as a precursor for [18F]-fluoride chemistry. arkat-usa.org The resulting 18F-labelled analog has high potential as a PET tracer to detect bacterial infections by targeting enzymes like dihydropteroate (B1496061) synthetase. arkat-usa.org This demonstrates how the scaffold can be functionalized for advanced diagnostic purposes.

Furthermore, the this compound structure is amenable to conjugation with other molecular entities to create targeted therapies. While specific examples are still emerging, the principles of conjugation chemistry allow for its potential use in modalities such as:

Antibody-Drug Conjugates (ADCs): The sulfonamide analog could serve as the cytotoxic payload. By incorporating a suitable linker onto the piperidine or pyrimidine ring, the molecule could be attached to a monoclonal antibody that directs it specifically to cancer cells, minimizing off-target toxicity.

Proteolysis-Targeting Chimeras (PROTACs): A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. An this compound analog designed to bind a specific protein of interest could be linked to an E3 ligase-binding moiety, transforming it from an inhibitor into a targeted protein degrader.

Nanoparticle Delivery Systems: To improve solubility, stability, and tumor accumulation, these sulfonamide derivatives could be encapsulated within nanoparticles or liposomes. This approach can enhance the pharmacokinetic profile and allow for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

These advanced applications represent a significant future direction, moving the utility of the this compound scaffold beyond that of a standalone small molecule and into the realm of next-generation precision medicine.

Q & A

Q. What are the common synthetic routes for N-pyrimidinyl piperidine sulfonamide derivatives in medicinal chemistry?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Suzuki–Miyaura coupling to construct heteroaromatic rings (e.g., pyridazine or pyrimidine) under mild conditions .
  • Sulfonamide bond formation via reaction of piperidine derivatives with sulfonyl chlorides or aromatic sulfonyl intermediates. For example, sulfonamide intermediates can be generated by reacting 4-fluorobenzenesulfonyl chloride with piperidine, followed by coupling with dichlorophenyl isocyanate .
  • Functional group modifications , such as alkylation or acetylation, to introduce substituents targeting specific biological pockets .

Q. How is the sulfonamide group in these compounds characterized structurally?

Methodological Answer: Key techniques include:

  • X-ray crystallography to resolve bond lengths, angles, and hydrogen-bonding networks (e.g., sulfonamide oxygen participation in binding pockets) .
  • NMR spectroscopy (¹H/¹³C) to confirm sulfonamide connectivity and substituent orientation .
  • LC-MS for molecular weight validation and purity assessment .

Q. What role does the piperidine ring play in the biological activity of these compounds?

Methodological Answer: The piperidine ring contributes to:

  • Conformational flexibility , enabling optimal binding to enzyme active sites (e.g., in DCN1-mediated cullin neddylation inhibitors) .
  • Basic nitrogen protonation , which facilitates hydrogen bonding with biological targets. Substitution with sulfonamide reduces basicity but maintains orientation via oxygen interactions .

Advanced Research Questions

Q. How do substituents on the piperidine ring influence structure-activity relationships (SAR) in enzyme inhibition?

Methodological Answer:

  • Steric and electronic effects : Branched alkyl chains (e.g., 2-pentyl) improve potency by occupying hydrophobic sub-pockets (e.g., Ile pocket in UBE2M), while cyclic substituents reduce activity due to steric clashes .
  • Solubility trade-offs : Aromatic substituents (e.g., dihydrobenzo[1,4]dioxine) retain potency but decrease solubility, necessitating balanced design .
  • Hydrogen-bonding networks : Sulfonamide substitution replaces protonated nitrogen interactions, maintaining potency through oxygen-mediated binding .

Q. What strategies address contradictions in reported biological activities (e.g., antiviral vs. enzyme inhibition)?

Methodological Answer:

  • Comparative bioassays : Use standardized assays (e.g., enzyme inhibition vs. viral replication) to isolate mechanisms. For example, sulfonamide-viral protein interactions may dominate antiviral activity, while piperidine flexibility affects enzyme binding .
  • Structural analogs : Synthesize derivatives with incremental modifications (e.g., fluorophenyl vs. methoxyphenyl) to identify critical pharmacophores .
  • Computational docking : Validate target specificity using molecular dynamics simulations (e.g., orexin receptor vs. viral protease binding) .

Q. How can computational methods guide the design of novel this compound analogs?

Methodological Answer:

  • Pharmacophore modeling : Prioritize scaffolds mimicking benzene sulfonamide cores with methyl-piperidine substitutions to optimize target engagement .
  • In silico ADMET profiling : Predict solubility, metabolic stability, and toxicity early in design. For example, logP calculations can flag hydrophobic analogs with poor bioavailability .
  • Virtual screening : Identify ZINC database leads (e.g., ZINC00113092) with sulfonamide-piperidine motifs for synthesis prioritization .

Q. What experimental approaches resolve solubility-potency conflicts in lead optimization?

Methodological Answer:

  • Prodrug strategies : Introduce solubilizing groups (e.g., acetylated phenols) cleaved in vivo .
  • Salt formation : Hydrochloride salts of piperidine derivatives improve aqueous solubility without altering core structure .
  • Co-solvent systems : Use DMSO/ethanol mixtures in assays to maintain compound stability while testing .

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